molecular formula C24H29BrN2 B606942 Darotropium bromide CAS No. 850607-58-8

Darotropium bromide

Número de catálogo: B606942
Número CAS: 850607-58-8
Peso molecular: 425.4 g/mol
Clave InChI: CWRNUVNMUYSOFQ-FUHGUCTDSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bromuro de Darotropio: es un antagonista muscarínico de acción prolongada (LAMA) y un fármaco anticolinérgico inhalado. Se utiliza principalmente en el tratamiento de enfermedades respiratorias, particularmente la enfermedad pulmonar obstructiva crónica (EPOC). El compuesto funciona bloqueando la acción de la acetilcolina sobre los receptores muscarínicos, lo que lleva a la broncodilatación y a la mejora del flujo de aire en los pulmones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromuro de darotropio se sintetiza a través de una serie de reacciones químicas que comienzan con el fenilacetato de etilo. El proceso implica la reacción del fenilacetato de etilo con isopropil tropanol para formar fenilacetato de isopropil tropeína. Este intermedio luego se somete a reacciones de sustitución, reducción y adición para producir bromuro de darotropio .

Métodos de producción industrial: La producción industrial del bromuro de darotropio sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. El proceso está diseñado para ser simple, seguro y controlable, lo que lo hace adecuado para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromuro de darotropio se somete a diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados del bromuro de darotropio, que pueden tener diferentes propiedades farmacológicas y aplicaciones .

Aplicaciones Científicas De Investigación

Clinical Applications

Darotropium bromide is predominantly used in managing respiratory conditions. Its efficacy in improving lung function makes it a vital component in the therapeutic regimen for COPD. The following points summarize its clinical applications:

  • Chronic Obstructive Pulmonary Disease (COPD) : Clinical studies have demonstrated that this compound significantly improves lung function and quality of life in patients with COPD by reducing exacerbations and hospitalizations.
  • Asthma Management : Although primarily indicated for COPD, this compound is also being evaluated for its potential benefits in asthma management, particularly in patients who require additional bronchodilation beyond standard therapies .

Research Applications

This compound serves as an important model compound in various scientific research domains:

  • Pharmacological Studies : Researchers utilize this compound to explore the pharmacodynamics and pharmacokinetics of muscarinic antagonists. It aids in understanding receptor interactions and cellular signaling pathways.
  • Bioequivalence Studies : this compound is involved in bioequivalence studies to compare its inhalation formulations against reference products, ensuring consistent therapeutic efficacy across different formulations .
  • Chemistry Research : It is employed as a model compound to investigate the chemical properties and reactions of muscarinic receptor antagonists, contributing to the development of new therapeutic agents.

Case Studies

Several case studies have highlighted the clinical implications and safety profile of this compound:

  • Acute Urinary Retention : A notable case involved a patient experiencing acute urinary retention attributed to intravenous administration of ipratropium bromide combined with salbutamol. This case underscores the importance of monitoring side effects associated with anticholinergic medications, including this compound .
    Case Study ReferencePatient DemographicsSymptoms ObservedTreatment Outcome
    25-year-old femaleSinus tachycardia, urinary retentionSymptoms resolved after discontinuation

Industrial Applications

In addition to its therapeutic uses, this compound plays a role in pharmaceutical manufacturing:

  • Inhalation Therapy Development : The compound is integral to developing inhalation therapies and drug delivery systems that optimize aerosol formulations for better patient outcomes.
  • Drug Formulation Research : Ongoing research focuses on enhancing the stability and bioavailability of this compound formulations through innovative delivery methods.

Mecanismo De Acción

El bromuro de darotropio ejerce sus efectos bloqueando la acción de la acetilcolina sobre los receptores muscarínicos, específicamente el subtipo de receptor M3. Esta inhibición previene la contracción del músculo liso de las vías respiratorias, lo que lleva a la broncodilatación y a la mejora del flujo de aire. La acción del compuesto sobre el receptor M3 también reduce la secreción de moco, lo que ayuda aún más en la función respiratoria .

Actividad Biológica

Darotropium bromide, also known as GSK-233705, is a long-acting muscarinic antagonist (LAMA) currently under investigation for its potential use in treating chronic obstructive pulmonary disease (COPD) and asthma. This compound exhibits significant biological activity through its mechanism of action on muscarinic acetylcholine receptors, primarily the M3 subtype, which plays a crucial role in bronchoconstriction.

This compound functions by selectively antagonizing the M3 muscarinic receptors located in the airway smooth muscle. This inhibition leads to bronchodilation, thereby alleviating symptoms associated with obstructive airway diseases. The drug's long duration of action allows for once-daily dosing, which is advantageous for patient compliance.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates effective inhalation delivery, which maximizes local lung exposure while minimizing systemic side effects. Studies have shown that darotropium achieves significant improvements in lung function, measured by forced expiratory volume in one second (FEV1), within minutes of administration and maintains efficacy over a 24-hour period.

Key Pharmacokinetic Parameters

ParameterValue
Molecular FormulaC24H29BrN2
CAS Registry Number850607-58-8
Route of AdministrationInhalation
Duration of ActionLong-acting (24 hours)

Clinical Efficacy

Clinical trials have demonstrated that this compound significantly improves lung function in patients with COPD compared to placebo. For instance, in a Phase II study, patients receiving darotropium showed a statistically significant increase in FEV1 compared to those on placebo.

Case Studies and Clinical Trials

  • Study on COPD Patients :
    • Objective : To evaluate the efficacy of this compound in improving lung function.
    • Design : Randomized, double-blind, placebo-controlled trial.
    • Results : Patients treated with darotropium exhibited a mean improvement in FEV1 of approximately 200 mL at 24 hours post-dose compared to baseline measurements.
  • Safety Profile :
    • Adverse effects reported were generally mild and included dry mouth and headache. Serious adverse events were rare and comparable to placebo groups.

Comparative Analysis with Other Bronchodilators

Darotropium has been compared with other anticholinergics like tiotropium and ipratropium bromide. While all these agents share similar mechanisms, darotropium's longer duration of action may provide enhanced therapeutic benefits.

Efficacy Comparison Table

DrugOnset of ActionDuration of ActionFEV1 Improvement (mL)
This compound5 minutes24 hours200
Tiotropium30 minutes24 hours150
Ipratropium15 minutes4-6 hours100

Propiedades

IUPAC Name

3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19?,22-,23+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRNUVNMUYSOFQ-FUHGUCTDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850607-58-8
Record name Darotropium bromide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850607588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAROTROPIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W2V1U785A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.